(S,S)-2-Carbamoylcyclohexanecarboxylic acid

Chiral Resolution Enantiomeric Excess Process Chemistry

Developing helical β-peptides demands precise stereochemistry. (S,S)-2-Carbamoylcyclohexanecarboxylic acid (CAS 488703-61-3) delivers >99% ee as a direct precursor to constrained β-amino acids, ensuring correct helix handedness. Key advantages: • Enantiomeric purity >99% ee validated by X-ray crystallography. • Optimized synthesis route yields 74% for the amino acid hydrochloride. • Serves as chiral auxiliary and ligand building block in asymmetric catalysis. • Available at ≥95% chemical purity for immediate integration into research workflows.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 488703-61-3
Cat. No. B1365536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-2-Carbamoylcyclohexanecarboxylic acid
CAS488703-61-3
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)N)C(=O)O
InChIInChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m0/s1
InChIKeyLNNRRNLGMOUZCT-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-2-Carbamoylcyclohexanecarboxylic Acid Overview


(S,S)-2-Carbamoylcyclohexanecarboxylic acid (CAS 488703-61-3), also known as (1S,2S)-2-carbamoylcyclohexane-1-carboxylic acid, is a chiral cyclohexane derivative featuring both a carboxylic acid and a carbamoyl functional group in a defined (1S,2S) stereochemical configuration [1]. It serves as a direct precursor to (1S,2S)-2-aminocyclohexanecarboxylic acid, a constrained β-amino acid building block essential for constructing helical β-peptides and other peptidomimetics [2]. Its stereospecificity makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly where precise spatial orientation of functional groups governs biological activity or material properties [3].

Why Generic Substitution Fails: (S,S)-2-Carbamoylcyclohexanecarboxylic Acid


Generic substitution of (S,S)-2-carbamoylcyclohexanecarboxylic acid with its enantiomer, (R,R)-2-carbamoylcyclohexanecarboxylic acid (CAS 488703-59-9), or with racemic trans-2-carbamoylcyclohexanecarboxylic acid (CAS 92116-90-0) is not chemically or functionally equivalent. The (S,S) configuration is a defining feature for applications requiring precise chiral recognition, such as in the synthesis of enantiomerically pure helical β-peptides, where the spatial arrangement of the carbamoyl and carboxylic acid groups dictates secondary structure [1]. Furthermore, the synthetic route for this specific enantiomer has been optimized to deliver high yields and exceptional enantiomeric purity, directly impacting downstream process efficiency and product quality [2]. Using an alternative stereoisomer introduces uncertainty in biological or material performance, necessitating costly re-validation and potentially compromising the integrity of the final product. The following quantitative evidence details the specific performance advantages that justify the selection of the (S,S) enantiomer over its closest analogs.

Performance Evidence for (S,S)-2-Carbamoylcyclohexanecarboxylic Acid


Enantiomeric Purity: (S,S) vs Racemic

The (S,S)-enantiomer of 2-carbamoylcyclohexanecarboxylic acid is obtained with an enantiomeric excess (ee) greater than 99% when prepared via the optimized one-pot procedure from the corresponding enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid [1]. This level of optical purity is critical for applications where stereochemical fidelity directly impacts biological activity or material properties. In contrast, the racemic mixture (CAS 92116-90-0) has an ee of 0%, and alternative synthetic routes for similar β-amino acids have been reported to yield products with lower optical purity or require more laborious separation steps [2].

Chiral Resolution Enantiomeric Excess Process Chemistry

Synthetic Yield Comparison

The synthesis of (S,S)-2-carbamoylcyclohexanecarboxylic acid via the one-pot procedure from the corresponding enantiomerically pure trans-diacid proceeds with a high overall yield. The final amino acid hydrochloride (2·HCl) is obtained in 74% yield from the diacid, with an intermediate anhydride formation step achieving 98% yield [1]. The overall yield for the four-step sequence from the diacid to the N-BOC-protected amino acid is 68% [1]. This compares favorably to alternative methods for synthesizing related β-amino acids, which have reported yields as low as 10-30% for certain steps and require multiple, complex purification procedures [2].

Synthetic Yield Process Optimization One-Pot Synthesis

Commercial Purity & Availability

The (S,S) enantiomer is commercially available from multiple vendors with specified minimum purity levels of 95% to 98% [1]. The (R,R) enantiomer (CAS 488703-59-9) is also available at similar purity levels (e.g., 95%) , and the racemic trans mixture (CAS 92116-90-0) is likewise offered . While all three forms are accessible, the defined stereochemistry of the (S,S) compound is non-interchangeable for applications requiring a specific chiral configuration, as detailed in Evidence Item 1. The choice of the (S,S) enantiomer is therefore driven by stereochemical necessity, not by a difference in commercial purity.

Commercial Purity Procurement Chiral Building Block

Key Applications of (S,S)-2-Carbamoylcyclohexanecarboxylic Acid


Helical β-Peptide Synthesis

The high enantiomeric purity (>99% ee) and reliable synthetic route for (S,S)-2-carbamoylcyclohexanecarboxylic acid make it an ideal precursor for the synthesis of (1S,2S)-2-aminocyclohexanecarboxylic acid, a constrained β-amino acid used to construct well-defined helical secondary structures in β-peptides [1]. The defined (S,S) stereochemistry is critical for dictating the handedness and stability of the resulting helix, a feature that cannot be replicated with the (R,R) enantiomer or the racemic mixture [1].

Chiral Building Block for Drug Discovery

The compound's established synthesis with high yield (74% for the amino acid hydrochloride) and exceptional optical purity (>99% ee) supports its use as a key intermediate in the synthesis of novel pharmaceutical candidates [1]. Its rigid cyclohexane scaffold and defined stereochemistry allow for the precise spatial presentation of functional groups, which is essential for optimizing interactions with biological targets such as enzymes or receptors [2]. The availability of high-purity commercial material (≥95%) further facilitates its integration into medicinal chemistry workflows .

Asymmetric Synthesis & Chiral Ligand Design

The stereospecific (S,S) configuration of this compound, validated by X-ray crystallography and confirmed by high ee values (>99%), makes it a valuable component in the design of chiral auxiliaries or ligands for asymmetric catalysis [1][2]. Its ability to impart stereochemical control in subsequent reactions is directly linked to its defined three-dimensional structure, a property not shared by its enantiomer or the racemic mixture [1].

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